3-benzyloxy-5-bromo-1H-pyridin-2-one
Description
3-Benzyloxy-5-bromo-1H-pyridin-2-one is a halogenated pyridinone derivative characterized by a benzyloxy substituent at position 3 and a bromine atom at position 3. Its molecular formula is C₁₂H₁₀BrNO₂, with a monoisotopic mass of 293.005 g/mol (exact mass varies slightly based on isotopic distribution) . The benzyloxy group confers steric bulk and aromaticity, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical synthesis.
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
5-bromo-3-phenylmethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10BrNO2/c13-10-6-11(12(15)14-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChI Key |
LYXWVBYYUCIBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CNC2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Comparative Observations
Substituent Effects on Reactivity :
- The benzyloxy group in this compound facilitates π-π stacking interactions, advantageous in drug design . In contrast, the azidomethyl group in CAS 1616403-07-6 introduces reactivity for bioorthogonal chemistry but may reduce stability .
- Halogen Variations : Bromine in the parent compound allows for Suzuki-Miyaura cross-coupling, whereas the iodo analogue (CAS 920490-71-7) may undergo faster nucleophilic substitution due to iodine’s polarizability .
Hydroxy vs. Benzyloxy: The hydroxylated analogue (CAS 34206-49-0) exhibits higher polarity, likely enhancing aqueous solubility but reducing membrane permeability compared to the lipophilic benzyloxy group .
Ring System Variations: Pyridazinone derivatives (e.g., CAS 2090174-33-5) feature a six-membered ring with two adjacent nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity compared to pyridinones .
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